molecular formula C9H8BrNO3 B1333552 5-Acetamido-2-bromobenzoic acid CAS No. 22921-67-1

5-Acetamido-2-bromobenzoic acid

Cat. No. B1333552
CAS RN: 22921-67-1
M. Wt: 258.07 g/mol
InChI Key: JUWQEPVNDAKOQG-UHFFFAOYSA-N
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Description

5-Acetamido-2-bromobenzoic acid, also known as 2-Acetamido-5-bromobenzoic acid, is a substituted benzoic acid with the molecular formula C9H8BrNO3 . It is a white to light yellow crystalline powder.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an acetamido group at the 2nd position and a bromo group at the 5th position . The molecular weight is 258.07 .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 214-219 °C (lit.) . It has a molecular weight of 258.07 . The compound has a density of 1.7±0.1 g/cm3, a boiling point of 457.8±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .

Scientific Research Applications

Synthesis and Biological Activity

5-Acetamido-2-bromobenzoic acid plays a role in the synthesis of various biologically active compounds. For instance, it is involved in the synthesis of 5-substituted benzo[b]thiophene derivatives, which have demonstrated potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009). Similarly, its derivatives have been used in the efficient one-pot microwave-assisted synthesis of dibenzoazepinones, providing a streamlined method for producing these compounds (Deb et al., 2013).

Catalytic Antibody Technology

This compound derivatives have been used in catalytic antibody technology. An antibody generated against a derivative of this compound efficiently catalyzes the decarboxylation of 5-nitro-3-carboxybenzisoxazole. This study highlights the role of medium effects in enzyme-catalyzed reactions and suggests approaches for developing antibody catalysts for various reactions (Lewis, Kramer, Robinson, & Hilvert, 1991).

Synthesis of Antimicrobial and Anticancer Compounds

The compound has been used in the synthesis of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles with notable antibacterial activity (Singh, Kaur, Kumar, Kumar, & Kumar, 2010). Additionally, its derivatives are utilized in the synthesis of 5-fluorouracil-1-yl-acetamido acetic acid, potentially reducing the toxicity of 5-fluorouracil, a commonly used anticancer drug (Xiong Jing, 2010).

Photolytic Degradation Studies

The photolytic degradation of benorylate, which is related to this compound, has been studied to understand its effects on cultured hepatocytes. This research provides insights into the stability and safety of pharmaceutical compounds containing this structure (Castell et al., 1987).

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes, not breathing dust, and not ingesting 5-Acetamido-2-bromobenzoic acid . If swallowed, immediate medical assistance should be sought . The compound should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-acetamido-2-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWQEPVNDAKOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370147
Record name 5-acetamido-2-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22921-67-1
Record name 5-acetamido-2-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tin(II) chloride (46.67 g, 206.84 mmol) was added portionwise to a solution of 2-bromo-5-nitro benzoic acid (12.71 g, 49.9 mmol) in dry ethanol (200 mL). The mixture was heated at 70° C. for 45 min, then ethanol was evaporated. The residue was cooled to 0° C., and acetic anhydride (43 mL) and pyridine (26 mL) were added. The solution was stirred at room temperature for 14 h and evaporated. The residue was partitioned between aq. 2M HCl and ethyl acetate (400 mL). The organic phase was washed with brine and dried over MgSO4. The residue from evaporation was crystallized from water to give 5-acetylamino-2-bromobenzoic acid (12.4 g, 96%).
Quantity
46.67 g
Type
reactant
Reaction Step One
Quantity
12.71 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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